(2-Chlorophenyl)(4-chlorophenyl)methanamine
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Overview
Description
(2-Chlorophenyl)(4-chlorophenyl)methanamine is an organic compound that belongs to the class of diphenylmethanes It consists of a methane moiety where two hydrogen atoms are replaced by two chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4-chlorophenyl)methanamine typically involves the reaction of 4-chlorophenylamine with 2-chlorobenzaldehyde in ethanol under reflux conditions. The reaction is carried out at a temperature of 348 K for 6 hours. After the reaction, the solvent is removed, and the solid product is washed with diethyl ether to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-chlorophenyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2-Chlorophenyl)(4-chlorophenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(4-chlorophenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways and molecular targets involved depend on the context of its application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)methanamine: A related compound with a single chlorophenyl group.
(2-Chlorophenyl)(4-fluorophenyl)methanamine: A similar compound with a fluorine atom instead of a chlorine atom.
(2-Chlorophenyl)(4-methoxyphenyl)methanamine: A compound with a methoxy group instead of a chlorine atom .
Uniqueness
(2-Chlorophenyl)(4-chlorophenyl)methanamine is unique due to the presence of two chlorophenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C13H11Cl2N |
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Molecular Weight |
252.14 g/mol |
IUPAC Name |
(2-chlorophenyl)-(4-chlorophenyl)methanamine |
InChI |
InChI=1S/C13H11Cl2N/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13H,16H2 |
InChI Key |
MDODXHIPLZWVCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)N)Cl |
Origin of Product |
United States |
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